molecular formula C19H19N3O2 B066365 Fpl 64170XX CAS No. 172670-07-4

Fpl 64170XX

Número de catálogo: B066365
Número CAS: 172670-07-4
Peso molecular: 321.4 g/mol
Clave InChI: XCQWBTDXTTYPDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fpl 64170XX, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Pharmacological Mechanism of Action

FPL 64170XX directly inhibits 5-LOX, blocking the conversion of arachidonic acid to LTB4, a potent mediator of inflammation . Key characteristics include:

  • Selectivity : Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase (COX), preserving prostaglandin E2 (PGE2) synthesis .

  • Reaction Specificity : It targets the 5-LOX pathway at the enzyme’s active site, preventing the formation of LTB4 without altering upstream arachidonic acid metabolism .

Clinical Research Findings

A double-blind, placebo-controlled study evaluated this compound’s efficacy in 23 patients with active ulcerative colitis :

ParameterPlacebo GroupThis compound (0.5% enema)Significance (P-value)
LTB4 ReductionBaseline85% decrease0.0014
PGE2 LevelsNo change2x increase0.0068
Rectal Dialysis Response15% of placebo levels
  • Key Insight : A single dose reduced LTB4 to 15% of placebo levels (95% CI: 5–40%) while doubling PGE2, highlighting its targeted mechanism .

Chemical Interactions and Selectivity

  • Thermodynamic Stability : The compound’s structure (patent-pending derivatives of pyrrolo[1,2-b]pyridazine) ensures high binding affinity to 5-LOX via hydrophobic and electrostatic interactions .

  • Metabolic Pathways : No significant off-target effects on cytochrome P450 enzymes or other inflammatory mediators (e.g., IL-6, TNFα) .

Synthetic Pathways and Reactivity

While synthetic details are proprietary, patent data suggests:

  • Core Structure : Derived from pyrrolo[1,2-b]pyridazine scaffolds with substitutions enhancing 5-LOX binding .

  • Stability : Isotopic labeling (deuterium/methyl groups) improves metabolic stability without altering reactivity .

Limitations in Available Data

  • No peer-reviewed studies detail this compound’s synthetic reaction mechanisms or kinetics.

  • Patent disclosures emphasize biological efficacy over chemical synthesis .

This compound represents a targeted anti-inflammatory agent with a unique mechanism. Its clinical efficacy in reducing LTB4 underscores its potential for treating diseases driven by leukotriene dysregulation, though further chemical characterization is needed.

Propiedades

Número CAS

172670-07-4

Fórmula molecular

C19H19N3O2

Peso molecular

321.4 g/mol

Nombre IUPAC

[2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate

InChI

InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21)

Clave InChI

XCQWBTDXTTYPDL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3

SMILES canónico

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3

Key on ui other cas no.

172670-07-4

Sinónimos

2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate
2,6-dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate
FPL 64170XX
FPL-64170XX

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.